

# Solubility profile of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde in common lab solvents

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## Compound of Interest

Compound Name: 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

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An In-Depth Technical Guide to the Solubility Profile of **5-Methyl-3-phenylisoxazole-4-carboxaldehyde**

## Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of **5-Methyl-3-phenylisoxazole-4-carboxaldehyde**, a versatile heterocyclic compound pivotal in synthetic organic chemistry and pharmaceutical development.[1] Understanding its behavior in various solvents is a critical first step for researchers in designing synthetic routes, formulating drug candidates, and conducting biological assays. This document moves beyond a simple data sheet, offering a foundational understanding of the physicochemical principles governing its solubility, detailed protocols for empirical determination, and essential safety considerations.

## Molecular Structure and its Influence on Solubility

The solubility of any compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can form with a solvent.[2] The principle of "like dissolves like" serves as our primary guide: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[3][4]

**5-Methyl-3-phenylisoxazole-4-carboxaldehyde** (C<sub>11</sub>H<sub>9</sub>NO<sub>2</sub>) possesses a hybrid structure with distinct regions of varying polarity:

- **Polar Region:** The isoxazole ring, containing electronegative nitrogen and oxygen atoms, and particularly the carboxaldehyde group (-CHO), create a significant dipole moment. The oxygen of the carbonyl can act as a hydrogen bond acceptor.[2][5]
- **Nonpolar Region:** The phenyl group (a benzene ring) and the methyl group (-CH<sub>3</sub>) are hydrophobic and contribute to the molecule's nonpolar character. These regions interact favorably with nonpolar solvents through van der Waals forces.[6]

This duality predicts a nuanced solubility profile. The molecule is not extremely polar nor entirely nonpolar, suggesting it will exhibit partial to good solubility in a range of solvents, with poor solubility expected at the extremes of the polarity scale (e.g., water and hexane).

## Predicted Solubility Profile in Common Laboratory Solvents

Based on the structural analysis, we can predict the solubility of **5-Methyl-3-phenylisoxazole-4-carboxaldehyde**. The following table summarizes these predictions, categorizing solvents by their type. It is crucial to note that these are educated estimations; empirical verification is necessary for precise quantitative data.[4]

Solvent Category	Common Examples	Predicted Solubility	Rationale
Polar Protic	Water	Low / Insoluble	The large hydrophobic phenyl and methyl groups outweigh the polar contributions of the isoxazole and aldehyde moieties in the highly polar, hydrogen-bonding network of water. <a href="#">[6]</a> <a href="#">[7]</a>
Methanol, Ethanol	Slightly to Moderately Soluble	The alkyl chains of these alcohols provide some nonpolar character to interact with the phenyl group, while the hydroxyl group interacts with the polar functionalities. Solubility is expected to be better than in water. <a href="#">[3]</a>	
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)	Highly Soluble	These solvents have strong dipoles that can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding networks, leading to excellent solubility. <a href="#">[6]</a>
Acetone, Acetonitrile	Soluble	These solvents are effective at dissolving compounds with moderate polarity and	

		are less polar than DMSO or DMF, matching well with the mixed character of the target compound.	
Nonpolar	Toluene, Dichloromethane (DCM)	Moderately Soluble	The aromatic ring of toluene and the general nature of DCM interact favorably with the phenyl group. The molecule's inherent polarity prevents it from being highly soluble but allows for moderate dissolution.
Diethyl Ether	Slightly to Moderately Soluble	Diethyl ether is a relatively nonpolar solvent with a small dipole moment, making it a reasonable solvent for compounds that are not excessively polar. <a href="#">[6]</a>	
Hexane, Cyclohexane	Low / Insoluble	These are highly nonpolar, aliphatic solvents. The polar isoxazole and carboxaldehyde groups will prevent significant dissolution in such hydrophobic media. <a href="#">[5]</a>	

# Experimental Protocol for Solubility Determination

Trustworthy solubility data is derived from empirical testing. The following is a standard, self-validating protocol for the qualitative and semi-quantitative determination of solubility in a research setting.

## Materials and Equipment

- **5-Methyl-3-phenylisoxazole-4-carboxaldehyde** (solute)
- Selected solvents (e.g., Water, Ethanol, DMSO, Toluene, Hexane)
- Small test tubes or 1.5 mL vials
- Vortex mixer
- Graduated pipettes or micropipettes
- Analytical balance

## Step-by-Step Methodology

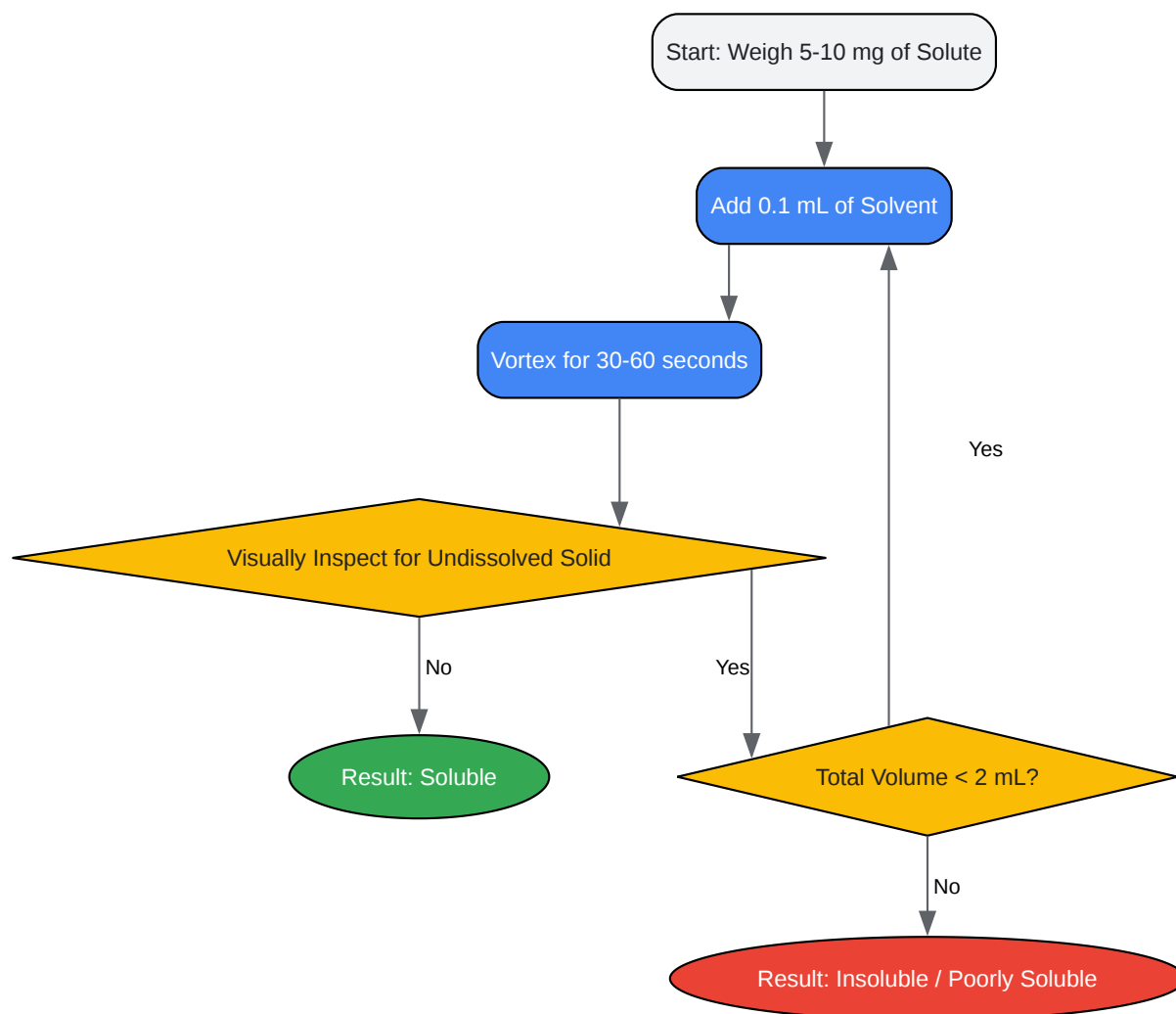
- Preparation: Accurately weigh approximately 5-10 mg of **5-Methyl-3-phenylisoxazole-4-carboxaldehyde** into a clean, dry test tube or vial.[\[8\]](#)
- Initial Solvent Addition: Add the selected solvent in a small, measured increment (e.g., 0.1 mL) to the vial.[\[9\]](#)
- Agitation: Vigorously shake or vortex the mixture for 30-60 seconds to promote dissolution.[\[9\]](#)
- Observation: Visually inspect the solution against a contrasting background. Look for any undissolved solid particles.
- Incremental Solvent Addition: If the solid has not fully dissolved, continue adding the solvent in measured increments (e.g., 0.1 mL), vortexing and observing after each addition, until the solid is completely dissolved or a total volume of 1-2 mL has been added.[\[9\]](#)
- Classification:

- Soluble/Highly Soluble: The compound dissolves completely in a small volume of solvent (e.g., <0.5 mL).
- Slightly Soluble: The compound requires a larger volume of solvent to dissolve completely.
- Insoluble: The compound does not dissolve, or a significant amount remains undissolved even after adding the maximum volume of solvent.

This workflow provides a reliable method for systematically assessing solubility across a panel of solvents.

## Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.



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Caption: Workflow for experimental solubility determination.

## Safety and Handling

When conducting solubility studies, adherence to safety protocols for both the solute and the solvents is paramount.

- **5-Methyl-3-phenylisoxazole-4-carboxaldehyde:** While specific hazard information for this exact compound is limited, it should be handled as a potentially hazardous chemical.[10]
  - Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
  - Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[10]
  - Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]
- **Solvents:** All organic solvents should be handled inside a chemical fume hood. They present various hazards, including flammability, toxicity, and volatility. Consult the specific Safety Data Sheet (SDS) for each solvent before use.

## Conclusion

**5-Methyl-3-phenylisoxazole-4-carboxaldehyde** exhibits a solubility profile characteristic of a molecule with balanced polar and nonpolar features. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in alcohols and some nonpolar solvents like toluene, and poorly soluble in the extremes of water and hexane. This predicted profile, grounded in the fundamental principles of intermolecular forces, provides a strong starting point for any research involving this compound. For all practical applications, the described experimental protocol should be employed to confirm these predictions and obtain precise, reliable data.

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